molecular formula C9H8N2O B1290474 2-Amino-6-hydroxy-quinoline CAS No. 90417-15-5

2-Amino-6-hydroxy-quinoline

Cat. No.: B1290474
CAS No.: 90417-15-5
M. Wt: 160.17 g/mol
InChI Key: SJKBCVLWQMQCOZ-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxy-quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline core with an amino group at the second position and a hydroxyl group at the sixth position. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

2-Aminoquinolin-6-ol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including oxidoreductases and transferases, which facilitate its participation in redox reactions and the transfer of functional groups. The interactions between 2-Aminoquinolin-6-ol and these enzymes are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes .

Cellular Effects

2-Aminoquinolin-6-ol exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Aminoquinolin-6-ol has been shown to affect the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can modulate the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of 2-Aminoquinolin-6-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 2-Aminoquinolin-6-ol binds to specific active sites on enzymes, either inhibiting or activating their catalytic activity. This binding is often facilitated by the formation of hydrogen bonds and hydrophobic interactions. Furthermore, 2-Aminoquinolin-6-ol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminoquinolin-6-ol can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-Aminoquinolin-6-ol is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Over time, the compound’s effects on cellular function may diminish as it degrades, leading to a decrease in its biological activity. Long-term studies have also indicated that prolonged exposure to 2-Aminoquinolin-6-ol can result in adaptive cellular responses, such as changes in enzyme expression and metabolic flux .

Dosage Effects in Animal Models

The effects of 2-Aminoquinolin-6-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, 2-Aminoquinolin-6-ol can induce toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

2-Aminoquinolin-6-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized through oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 oxidases and transferases. These metabolic pathways result in the formation of various metabolites, which can further participate in biochemical reactions or be excreted from the body. The effects of 2-Aminoquinolin-6-ol on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic intermediates and influence overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Aminoquinolin-6-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, 2-Aminoquinolin-6-ol can bind to intracellular proteins, which facilitate its distribution to various cellular compartments. The localization and accumulation of 2-Aminoquinolin-6-ol within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-Aminoquinolin-6-ol is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-Aminoquinolin-6-ol may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be targeted to the nucleus, where it can interact with transcription factors and modulate gene expression. The subcellular localization of 2-Aminoquinolin-6-ol is essential for its role in regulating cellular processes and maintaining cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-hydroxy-quinoline can be achieved through several methods. One common approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and nitrobenzene in the presence of a strong acid, such as sulfuric acid. Another method is the Bamberger rearrangement, where p-amino or p-nitrophenol reacts with glycerol and nitrobenzene in water as a green solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Skraup synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of catalysts and green solvents is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-hydroxy-quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,6-dione.

    Reduction: Reduction reactions can convert it to 2-amino-6-hydroxy-tetrahydroquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products

Scientific Research Applications

2-Amino-6-hydroxy-quinoline has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a subject of study in drug discovery.

    Medicine: It is explored for its therapeutic potential in treating various diseases, including malaria and tuberculosis.

    Industry: Used in the production of dyes, pigments, and agrochemicals

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but without the amino and hydroxyl groups.

    2-Aminoquinoline: Lacks the hydroxyl group at the sixth position.

    6-Hydroxyquinoline: Lacks the amino group at the second position.

Uniqueness

2-Amino-6-hydroxy-quinoline is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse pharmacological properties compared to its analogs .

Properties

IUPAC Name

2-aminoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKBCVLWQMQCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631038
Record name 2-Aminoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90417-15-5
Record name 2-Aminoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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